N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound, in particular, has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Furan derivatives have been noted for their remarkable therapeutic efficacy and have been used in the creation of numerous innovative antibacterial agents .
Mode of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
Furan derivatives have been studied extensively for their pharmacological properties and have been employed in a number of distinct disease areas .
Result of Action
Furan-containing compounds are known to exhibit a wide range of therapeutic advantages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol. The reactions are carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction time, solvent, and amounts of the substrates are optimized to achieve good yields.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide has been studied extensively for its potential therapeutic applications. Some of the key areas of research include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-methoxyethyl)-2-(2-methoxyphenoxy)acetamide: This compound has similar structural features and has been studied for its pharmacological properties.
Furan-2-yl (phenyl)methanol derivatives:
Uniqueness
N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide is unique due to its specific combination of a furan ring and a cyclobutanecarboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-11(10-6-3-7-16-10)8-13-12(14)9-4-2-5-9/h3,6-7,9,11H,2,4-5,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLYBINTKAXEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCC1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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